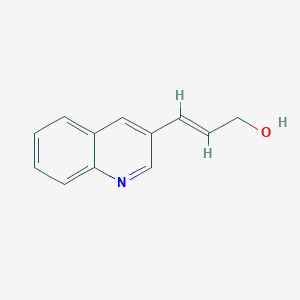

3-(Quinolin-3-yl)prop-2-en-1-ol

Description

Significance of the Quinoline (B57606) Nucleus in Medicinal Chemistry and Organic Synthesis

The quinoline motif is a cornerstone of modern medicinal chemistry, recognized for its presence in a multitude of pharmacologically active agents. rsc.orgnih.govijpsjournal.com Its unique structural and electronic properties make it a versatile scaffold for the design and development of novel therapeutic agents. orientjchem.org

Quinoline derivatives have demonstrated a remarkable range of biological activities. rsc.orgnih.govbiointerfaceresearch.com This has led to their development as effective drugs for a variety of diseases. rsc.orgbiointerfaceresearch.com The diverse therapeutic applications of quinoline-based compounds underscore the significance of this heterocyclic system in drug discovery. nih.govbenthamdirect.combenthamscience.com

Some of the key pharmacological activities associated with quinoline derivatives include:

Antimalarial: Historically, quinine, a naturally occurring quinoline alkaloid, was the primary treatment for malaria. rsc.orgbiointerfaceresearch.com Synthetic quinolines like chloroquine (B1663885) and mefloquine (B1676156) have also been crucial in combating this disease. rsc.orgbiointerfaceresearch.com

Anticancer: A significant number of quinoline derivatives have been investigated for their potential as anticancer agents. nih.govnih.gov They can exert their effects through various mechanisms, including the inhibition of topoisomerases and kinases. nih.gov

Antibacterial: The fluoroquinolone class of antibiotics, which features a quinoline core, has been widely used to treat bacterial infections. rsc.orgbiointerfaceresearch.com

Anti-inflammatory: Certain quinoline derivatives have shown promise as anti-inflammatory agents. ijpsjournal.com

Antiviral: Research has also explored the antiviral potential of compounds containing the quinoline scaffold. nih.gov

Other Activities: The pharmacological profile of quinoline derivatives extends to anticonvulsant, antimycobacterial, and cardiovascular activities. nih.govbenthamdirect.combenthamscience.com

The term "privileged pharmacophore" refers to a molecular framework that is capable of binding to multiple biological targets, leading to a diverse range of pharmacological activities. nih.govresearchgate.net The quinoline nucleus is a prime example of such a scaffold. nih.govresearchgate.net Its ability to be readily functionalized at various positions allows for the creation of large libraries of compounds with diverse biological profiles. rsc.org This "druggable" nature makes it an attractive starting point for the development of new therapeutic agents. nih.govresearchgate.net The continued exploration of quinoline-based compounds is a testament to its enduring importance in modern medicinal chemistry. rsc.orgnih.gov

Overview of Alpha, Beta-Unsaturated Alcohols and Their Derivatives in Organic and Medicinal Chemistry

Alpha, beta-unsaturated alcohols are a class of organic compounds characterized by a carbon-carbon double bond between the alpha and beta positions relative to a hydroxyl group. This structural motif is a versatile building block in organic synthesis and is found in various biologically active molecules. The selective oxidation of these alcohols can yield α,β-unsaturated aldehydes, which are valuable intermediates in the production of fine chemicals, fragrances, and pharmaceuticals. nih.gov

The reactivity of the double bond and the hydroxyl group allows for a wide range of chemical transformations, making them important precursors for the synthesis of more complex molecules. rsc.orgorganic-chemistry.org Biocatalytic methods are increasingly being explored for the oxidation of α,β-unsaturated alcohols to overcome challenges such as poor selectivity and overoxidation often encountered in chemical routes. nih.gov The development of efficient and selective methods for their synthesis and transformation remains an active area of research. nih.govacs.org

Rationale for Academic Investigation of 3-(Quinolin-3-yl)prop-2-en-1-ol and its Analogs

The academic investigation into this compound and its analogs is driven by the convergence of the well-established therapeutic potential of the quinoline scaffold and the chemical versatility of the α,β-unsaturated alcohol moiety. The combination of these two key structural features in a single molecule presents a compelling opportunity for the discovery of novel compounds with unique biological activities.

The rationale for this research is multifaceted:

Synergistic Effects: Researchers hypothesize that the quinoline nucleus and the α,β-unsaturated alcohol functionality may act synergistically to enhance or modulate biological activity.

Novel Structure-Activity Relationships (SAR): The synthesis and biological evaluation of analogs of this compound allow for the exploration of new structure-activity relationships. By systematically modifying different parts of the molecule, researchers can identify key structural features responsible for its biological effects. This knowledge is crucial for the rational design of more potent and selective compounds.

Exploration of New Therapeutic Areas: The unique structural features of these hybrid molecules may lead to the discovery of compounds with novel mechanisms of action or efficacy in therapeutic areas not traditionally associated with quinoline derivatives. For instance, some quinoline-based hybrids have been investigated for their antiproliferative and antioxidant properties. mdpi.com

Chemical Probe Development: These compounds can also serve as chemical probes to study biological pathways and targets.

The synthesis of various quinoline derivatives, including those with different substituents and side chains, is a common strategy to create libraries of compounds for biological screening. nih.govmdpi.comnih.gov The exploration of compounds like this compound and its prop-2-yn-1-ol analog is part of this broader effort to expand the chemical space around the quinoline scaffold. bldpharm.comnih.govuni.lu

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

(E)-3-quinolin-3-ylprop-2-en-1-ol |

InChI |

InChI=1S/C12H11NO/c14-7-3-4-10-8-11-5-1-2-6-12(11)13-9-10/h1-6,8-9,14H,7H2/b4-3+ |

InChI Key |

POWFQRDLWMFWPX-ONEGZZNKSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(C=N2)/C=C/CO |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C=CCO |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For 3-(Quinolin-3-yl)prop-2-en-1-ol, the molecular formula is C₁₂H₁₁NO, which corresponds to a monoisotopic mass of 185.0841 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z of 185. The fragmentation of this compound would likely involve several key pathways based on the fragmentation of similar structures. The quinoline (B57606) moiety, a stable aromatic system, would heavily influence the fragmentation.

Predicted Fragmentation Pathways:

Loss of a hydroxyl radical (•OH): This would result in a fragment ion at m/z 168.

Loss of a formyl radical (•CHO): Cleavage of the propenol side chain could lead to the loss of a formyl radical, producing a fragment at m/z 156.

Loss of ethene (C₂H₄): Rearrangement and cleavage could result in the loss of ethene, leading to a fragment corresponding to quinoline-3-carbaldehyde at m/z 157.

Retro-Diels-Alder reaction: The quinoline ring itself can undergo fragmentation. A characteristic fragmentation of the quinoline ring is the loss of hydrogen cyanide (HCN), which would lead to a fragment ion at m/z 158.

The analysis of a related isomer, (2E)-3-(quinolin-6-yl)prop-2-en-1-ol, shows predicted adducts in electrospray ionization (ESI) mass spectrometry, which are likely to be similar for the 3-yl isomer. uni.lu

Predicted ESI-MS Adducts for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 186.0913 |

| [M+Na]⁺ | 208.0732 |

| [M+K]⁺ | 224.0472 |

| [M-H]⁻ | 184.0768 |

This table is based on predicted data for an isomer and should be considered theoretical for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the chromophore of the quinoline ring system, which is an extended aromatic system.

The quinoline ring typically exhibits multiple absorption bands corresponding to π → π* transitions. The presence of the conjugated propenol side chain attached to the quinoline ring at the 3-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. This is due to the extension of the conjugated system.

Studies on similar quinoline-containing chalcones and other derivatives have shown absorption maxima (λ_max) in the range of 260-330 nm. nih.gov For instance, novel bis-quinolin-3-yl-chalcones exhibit intense absorption bands between 262 to 277 nm and a less intense, broader band around 310–330 nm. nih.gov

Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected Wavelength Range (nm) |

| π → π* (Quinoline Ring) | 220 - 280 |

| π → π* (Conjugated System) | 280 - 350 |

This table represents expected values based on related compounds and requires experimental verification.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound.

For this compound, with the molecular formula C₁₂H₁₁NO, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Percentage (%) |

| Carbon | C | 12.011 | 77.81 |

| Hydrogen | H | 1.008 | 5.99 |

| Nitrogen | N | 14.007 | 7.56 |

| Oxygen | O | 15.999 | 8.64 |

Experimental data from the synthesis and characterization of related quinoline derivatives often show a close correlation between the calculated and found elemental percentages, typically within a ±0.4% margin of error. mdpi.com

Thermal Analysis Techniques for Material Characterization

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. For this compound, TGA would reveal its thermal stability and decomposition pattern. It is expected that the compound would be stable up to a certain temperature, after which a multi-step decomposition would occur, likely involving the loss of the propenol side chain followed by the fragmentation of the quinoline ring at higher temperatures.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram for this compound would show endothermic peaks corresponding to its melting point and any other phase transitions. Exothermic peaks would indicate decomposition or other chemical reactions.

While specific thermal analysis data for this compound is not available, studies on other complex quinoline derivatives have shown multi-step thermal decomposition processes with significant mass loss at elevated temperatures. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For quinoline (B57606) derivatives, DFT has been used to predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding their structural conformation. nih.govnih.gov The process involves finding the minimum energy structure on the potential energy surface. These calculations have been performed for various quinoline derivatives to understand their molecular conformation. nih.govnih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. A smaller energy gap suggests that the molecule is more reactive. For quinoline derivatives, DFT calculations have been employed to determine the HOMO and LUMO energies. nih.gov This analysis helps in understanding the charge transfer that occurs within the molecule. nih.gov

| Property | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Region of the molecule most likely to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of molecular reactivity and stability. |

DFT calculations can predict spectroscopic data, such as UV-Vis and infrared (IR) spectra, which can then be compared with experimental results for validation. Theoretical UV-Vis spectra for quinoline derivatives have been calculated using Time-Dependent DFT (TD-DFT), showing absorption bands that correspond to electronic transitions like π to π* and n to π*. nih.govresearchgate.net Similarly, theoretical IR spectra, which are based on the calculation of vibrational frequencies, help in the assignment of experimental IR bands to specific molecular vibrations. nih.govnih.gov

DFT calculations can predict various parameters that describe the chemical reactivity and stability of a molecule. These include electronegativity, chemical potential, hardness, and softness. nih.gov These properties are derived from the HOMO and LUMO energies and provide insights into the molecule's susceptibility to chemical reactions. nih.govnih.gov The stability of a molecule can also be analyzed through hyper-conjugative interactions and charge delocalization using Natural Bond Orbital (NBO) analysis. nih.gov

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) surface analysis is a computational technique used to visualize the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for predicting how a molecule will interact with other molecules, particularly in biological systems. For quinoline derivatives, MEP analysis has been used to identify the reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov

Molecular Docking Studies for Ligand-Biomacromolecule Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. researchgate.netresearchgate.net This technique is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

For various quinoline derivatives, molecular docking studies have been performed to investigate their binding affinity and interaction with different biological targets. These studies have suggested potential interactions with enzymes like BCR-ABL1 tyrosine kinase, which is implicated in chronic myeloid leukemia. researchgate.netmdpi.com Docking studies have also explored the interactions of quinoline-based compounds with other proteins, providing insights into their potential as therapeutic agents. researchgate.netnih.gov

| Target Biomacromolecule | Significance | Reference |

| BCR-ABL1 Tyrosine Kinase | Implicated in chronic myeloid leukemia. | researchgate.netmdpi.com |

| CB1a Protein | Target for potential antitumor agents. | nih.gov |

| Soybean Lipoxygenase-1 | Involved in inflammation. | mdpi.com |

| SARS-CoV-2 Main Protease | A key enzyme in the replication of the SARS-CoV-2 virus. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. pharmacy180.com They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pharmacy180.com

The Hansch and Free-Wilson methods are classical QSAR approaches. slideshare.netslideshare.net The Hansch analysis correlates biological activity with various physicochemical parameters such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters). researchgate.nete-bookshelf.de A typical Hansch equation for a series of derivatives of 3-(Quinolin-3-yl)prop-2-en-1-ol might look like:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

Where C is the concentration required for a specific biological effect, and k₁, k₂, k₃, and k₄ are constants determined by regression analysis.

Modern QSAR studies often employ molecular descriptors derived from quantum chemical calculations, which can provide a more detailed and accurate description of a molecule's properties. nih.gov These descriptors can capture subtle electronic and structural features that influence biological activity. ucsb.edu For a compound like this compound, several quantum chemical indices could be used as descriptors in a QSAR model. dergipark.org.trresearchgate.net

| Quantum Chemistry Index | Description | Potential Relevance to Biological Activity |

| HOMO (Highest Occupied Molecular Orbital) Energy | Energy of the outermost electron-containing orbital. | Relates to the molecule's ability to donate electrons (nucleophilicity). |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Energy of the lowest energy orbital without electrons. | Relates to the molecule's ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates molecular reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and binding to polar sites on a receptor. |

| Molecular Electrostatic Potential (MEP) | Represents the charge distribution around the molecule. | Helps in identifying regions prone to electrophilic or nucleophilic attack. |

| Atomic Charges | The distribution of electron density among the atoms. | Important for electrostatic interactions with the target. |

Studies on quinolinone-based compounds have suggested that descriptors like van der Waals volume, electron density, and molecular electronegativity play a pivotal role in their biological activity. nih.gov

Computational Pharmacokinetic Prediction Studies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for predicting the pharmacokinetic properties of a drug candidate. ijprajournal.comresearchgate.net These predictions help in identifying potential liabilities early in the drug discovery process. Various computational models and software can be used to estimate these properties for this compound. benthamdirect.comnih.goveurekaselect.com

| ADME Property | Description | Predicted Profile for a Quinoline Derivative |

| Absorption | ||

| Human Intestinal Absorption (HIA) | The extent to which the compound is absorbed from the gut. | Quinoline derivatives often show good absorption. |

| Caco-2 Permeability | An in vitro model for predicting intestinal absorption. | Moderate to high permeability is often predicted. |

| Distribution | ||

| Plasma Protein Binding (PPB) | The extent to which a drug binds to proteins in the blood. | Can vary widely depending on the specific structure. |

| Blood-Brain Barrier (BBB) Penetration | The ability of a compound to cross into the central nervous system. | Often predicted to be low for many quinoline derivatives. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | The potential to inhibit key drug-metabolizing enzymes. | Can be a liability, with some quinolines inhibiting CYP isoforms. |

| Excretion | ||

| Renal Organic Cation Transporter | Involvement in active renal secretion. | Possible route of elimination. |

| Toxicity | ||

| hERG Inhibition | Potential to block the hERG potassium channel, leading to cardiotoxicity. | A common concern for many nitrogen-containing heterocycles. |

| Ames Test | Prediction of mutagenicity. | Generally, quinolines are predicted to be non-mutagenic. |

Chemical Transformations and Reactivity Profile

Reactions Involving the Prop-2-en-1-ol Moiety

The prop-2-en-1-ol group, a cinnamyl alcohol analogue, is a key site for various chemical modifications. The hydroxyl group and the adjacent double bond are particularly susceptible to a range of reactions.

Oxidation: The primary alcohol of the prop-2-en-1-ol moiety can be oxidized to the corresponding aldehyde, 3-(quinolin-3-yl)propenal, or further to the carboxylic acid, 3-(quinolin-3-yl)propenoic acid, using appropriate oxidizing agents.

Esterification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is often catalyzed by an acid or a coupling agent.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can yield the corresponding ethers.

Addition Reactions: The double bond in the propenol side chain can participate in addition reactions, such as hydrogenation to form the saturated 3-(quinolin-3-yl)propan-1-ol, or halogenation to yield dihalo-derivatives.

Reactivity at the Quinoline (B57606) Nitrogen Atom

The nitrogen atom in the quinoline ring is a site of basicity and nucleophilicity, enabling several key transformations. nih.govorientjchem.orgrsc.org

Quaternization: The lone pair of electrons on the quinoline nitrogen can react with alkylating agents, such as alkyl halides or sulfates, to form quaternary quinolinium salts. nih.govgoogle.comgoogle.com The extent of quaternization can sometimes be influenced by steric effects between the quinoline moieties. google.comgoogle.com These reactions can be carried out in organic solvents like toluene, chloroform, or dimethyl sulfoxide. google.comgoogle.com

N-Oxide Formation: Treatment with oxidizing agents like peroxy acids (e.g., m-CPBA) can lead to the formation of the corresponding quinoline N-oxide. researchgate.net This transformation can alter the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions.

Cycloaddition Reactions Leading to Fused Heterocyclic Systems

The quinoline ring system and its derivatives can participate in cycloaddition reactions to construct more complex, fused heterocyclic structures. These reactions are valuable for generating novel molecular architectures with potential biological activities. researchgate.netcombichemistry.com

Diels-Alder Type Reactions: Quinoline derivatives can act as dienes or dienophiles in [4+2] cycloaddition reactions. For instance, the reaction of a diene system within a quinoline derivative with a dienophile like N-maleimide can lead to the formation of new fused rings. researchgate.netcombichemistry.com These reactions can be used to construct pyrroloquinoline derivatives. researchgate.net

[3+2] Dipolar Cycloadditions: The in situ formation of ylides from quaternized benzo[c]quinolines allows for [3+2] dipolar cycloaddition reactions, leading to the synthesis of novel cycloadducts. nih.gov

[2+2] Cycloadditions: Under photochemical conditions, quinolines can undergo dearomative [2+2] cycloaddition reactions with alkenes. researchgate.net These reactions can lead to the formation of unique and strained fused ring systems.

Substitution Reactions on the Quinoline Ring (Electrophilic and Nucleophilic)

The quinoline ring system can undergo both electrophilic and nucleophilic substitution reactions, with the position of substitution being influenced by the reaction conditions and the substituents already present on the ring. rsc.orgyoutube.com

Electrophilic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the pyridine (B92270) ring is deactivated towards electrophilic attack. Therefore, electrophilic substitution reactions, such as nitration and bromination, typically occur on the benzene (B151609) ring (carbocyclic ring), primarily at positions 5 and 8. youtube.comquimicaorganica.orgyoutube.com The use of strong acids is often required for these reactions. youtube.com For example, nitration with a mixture of fuming nitric acid and concentrated sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. youtube.com

Nucleophilic Substitution: The pyridine ring, being electron-deficient, is activated for nucleophilic substitution, particularly at positions 2 and 4. youtube.comyoutube.com Reactions with strong nucleophiles like organolithium reagents or sodium amide can lead to the introduction of substituents at these positions. For instance, reaction with n-butyllithium can result in the formation of 2-butylquinoline. youtube.com The presence of a leaving group, such as a halogen, at these positions facilitates nucleophilic aromatic substitution (SNAr) reactions. nih.gov

Transformation of Quinoline-Chalcone Derivatives to Other Heterocyclic Scaffolds

Quinoline-chalcones, which can be derived from 3-(quinolin-3-yl)prop-2-en-1-ol through oxidation and subsequent condensation, are versatile intermediates for the synthesis of various other heterocyclic systems. rsc.orgekb.egnih.gov

Synthesis of Pyrimidines and Pyrazoles: The α,β-unsaturated ketone moiety in quinoline-chalcones is a key pharmacophore that can react with various reagents to form different heterocyclic rings. For example, reaction with hydrazines can yield pyrazoles, and reaction with amidines can lead to the formation of pyrimidines. rsc.org

Synthesis of Flavone Analogues: While not a direct transformation of the title compound, related quinoline-chalcone structures can be envisioned to undergo cyclization reactions to form quinoline analogues of flavones, which are a class of flavonoids. ekb.eg

Mechanistic Pathways of Syntheses and Transformations

Understanding the mechanistic pathways of the reactions involving this compound and its derivatives is crucial for controlling the reaction outcomes and designing new synthetic strategies.

Synthesis of Quinoline Core: The fundamental quinoline structure is often synthesized through classic named reactions like the Combes, Doebner-von Miller, or Friedländer synthesis. researchgate.netwikipedia.orgiipseries.org The Combes synthesis, for instance, involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone, proceeding through a Schiff base intermediate followed by cyclization and dehydration. wikipedia.org

Chalcone (B49325) Formation: The synthesis of quinoline-chalcones typically proceeds via a Claisen-Schmidt condensation of a substituted quinoline carbaldehyde with an acetophenone (B1666503) in the presence of a base. nih.gov

Cycloaddition Mechanisms: The mechanism of cycloaddition reactions can vary. For example, the Diels-Alder reaction is a concerted pericyclic reaction. nih.gov In contrast, some photocatalyzed [2+2] cycloadditions may proceed through a triplet energy transfer mechanism. researchgate.net

Substitution Mechanisms: Electrophilic aromatic substitution on the quinoline ring proceeds via the formation of a cationic intermediate (arenium ion), with the stability of this intermediate dictating the regioselectivity. quimicaorganica.org Nucleophilic aromatic substitution on the pyridine ring typically follows an addition-elimination (SNAr) mechanism. nih.gov

Structure Activity Relationship Sar Studies of 3 Quinolin 3 Yl Prop 2 En 1 Ol Analogs

Influence of Substituents on the Quinoline (B57606) Ring on Biological Activity

The biological profile of quinoline-based compounds can be significantly altered by introducing different substituents onto the quinoline ring. nih.govnih.gov These modifications can affect the molecule's electronic properties, lipophilicity, and steric interactions with biological targets.

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. In the context of quinoline derivatives, halogen substitutions have been shown to have a pronounced effect on biological activity. For instance, in a series of 3-(quinolin-3-yl)-1-phenylprop-2-en-1-one analogs, which share a similar structural framework with 3-(quinolin-3-yl)prop-2-en-1-ol, the introduction of halogens at various positions on the quinoline ring led to significant variations in their anti-tubercular activity. researchgate.net

Table 1: Effect of Halogen Substitution on Biological Activity of Representative Quinoline Analogs

| Compound ID | Quinoline Substitution | Biological Activity (Example) |

|---|---|---|

| Analog A | 6-Fluoro | Potent anti-tubercular activity |

| Analog B | 2-Chloro | Enhanced anti-tubercular activity |

| Analog C | 7-Chloro | Variable activity |

Note: This table is a generalized representation based on findings from related quinoline structures and is for illustrative purposes.

The introduction of alkyl and aromatic groups onto the quinoline ring can impact a molecule's lipophilicity and steric profile, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. In the broader context of quinoline derivatives, the addition of small alkyl groups like methyl has been shown to influence anticancer activity. biointerfaceresearch.com For example, methyl substitution at the C-5 position of the quinoline ring has been associated with more potent activity against cancer cell lines compared to substitution at the C-6 position. biointerfaceresearch.com

Aromatic substitutions, such as a phenyl group, can introduce additional binding interactions, like pi-pi stacking, with the target protein. Studies on quinoline derivatives have shown that substitution with bi-aryl groups at the 7-position can lead to potent antimalarial activity. biointerfaceresearch.com

The incorporation of heterocyclic rings, such as morpholine, piperidine, or pyrrolidine, onto the quinoline scaffold is a common strategy in drug design to improve solubility, modulate basicity, and introduce specific interactions with the biological target. These groups can act as hydrogen bond acceptors and can significantly influence the pharmacokinetic properties of the parent compound. While specific data on this compound analogs with these substituents is limited, studies on other quinoline-based compounds have demonstrated the importance of such modifications. For instance, in a series of Hsp90 inhibitors, the presence of a bromine at the 6-position of a quinolin-2(1H)-one core was a key feature, and further modifications with other heterocyclic moieties were explored to enhance activity. nih.gov

Table 2: Influence of Heterocyclic Substituents on Quinoline Analogs

| Compound ID | Heterocyclic Substituent | Potential Impact on Bioactivity |

|---|---|---|

| Analog E | Morpholino | Improved solubility and ADME profile |

| Analog F | Piperidinyl | Can introduce basicity, affecting target binding |

Note: This table is a generalized representation based on common strategies in medicinal chemistry and is for illustrative purposes.

Significance of the Prop-2-en-1-ol/Propenone Linker on Bioactivity

The three-carbon linker between the quinoline core and the terminal functional group is a critical determinant of biological activity. The nature of this linker, specifically whether it is a prop-2-en-1-ol or a propenone, can drastically alter the molecule's chemical reactivity and its ability to interact with biological targets.

The prop-2-en-1-ol linker contains a hydroxyl group and a double bond. The hydroxyl group can act as a hydrogen bond donor and acceptor, which can be crucial for anchoring the molecule in the active site of a target protein. The double bond introduces conformational rigidity to the linker.

In contrast, the propenone linker (an α,β-unsaturated ketone) is a Michael acceptor, making it susceptible to nucleophilic attack by amino acid residues such as cysteine in a target protein. This can lead to covalent bond formation and irreversible inhibition, which can result in high potency. Structure-activity relationship studies on 3-(quinolin-3-yl)-1-phenylprop-2-en-1-one derivatives have highlighted the importance of this propenone linker for their anti-tubercular activity. researchgate.net The reactivity of the Michael acceptor can be tuned by the substituents on the quinoline ring and the phenyl ring. researchgate.net The replacement of the propenone's carbonyl oxygen with a hydroxyl group to form the propenol would significantly alter these electronic properties and reactivity, likely leading to a different biological activity profile.

Stereochemical Considerations and Their Role in SAR

Stereochemistry plays a pivotal role in the interaction of small molecules with chiral biological macromolecules like proteins and nucleic acids. For this compound, the presence of a chiral center at the carbon bearing the hydroxyl group means that it can exist as two enantiomers (R and S).

It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and even toxicities. mdpi.com This is because the three-dimensional arrangement of atoms in one enantiomer may allow for a more optimal fit into the binding site of a biological target compared to its mirror image. While specific studies on the stereoisomers of this compound are not widely reported, research on other quinoline derivatives has underscored the importance of stereoisomerism in their biological activity. nih.gov For instance, in a study of quinoline derivatives for antiprion and antimalarial effects, the stereoisomerism of the compounds was a key aspect of their structure-activity relationships. nih.gov Therefore, the separate synthesis and biological evaluation of the R and S enantiomers of this compound would be a critical step in fully elucidating its SAR and identifying the more active stereoisomer.

In Vitro Biological Investigations and Pharmacological Potential

Antimicrobial Activity Studies

The quinoline (B57606) nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.gov However, specific studies detailing the efficacy of 3-(Quinolin-3-yl)prop-2-en-1-ol are limited.

In Vitro Antibacterial Efficacy (e.g., against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis)

Direct in vitro studies evaluating the antibacterial activity of this compound against common pathogenic bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis are not extensively documented in the current body of scientific literature.

In Vitro Antifungal Efficacy (e.g., against Candida albicans, Aspergillus niger, Aspergillus flavus)

Similarly, specific data on the in vitro antifungal efficacy of this compound against fungal strains like Candida albicans, Aspergillus niger, and Aspergillus flavus have not been detailed in available research. While various quinoline derivatives are known to possess antifungal properties, dedicated studies on this particular compound are needed. nih.gov

In Vitro Anti-tubercular Activity (e.g., against Mycobacterium tuberculosis)

While direct studies on this compound are limited, significant research has been conducted on its closely related structural analogs, specifically the 3-(quinolin-3-yl)-1-phenylprop-2-en-1-one series (chalcones). These compounds share the core 3-(quinolin-3-yl)prop-2-en- moiety. A 2024 study detailed the synthesis and evaluation of a series of these chalcone (B49325) analogs against Mycobacterium tuberculosis H37Rv. researchgate.net The findings demonstrated that these derivatives possess anti-tubercular activity, with minimum inhibitory concentrations (MIC) ranging from 6.25 to 50 μM. researchgate.net

The most potent compounds from this series showed significant promise as potential anti-TB agents. researchgate.net The research highlights the importance of the quinoline-chalcone hybrid scaffold in targeting M. tuberculosis. researchgate.net

| Compound | Structure | MIC against M. tuberculosis H37Rv (μM) |

|---|---|---|

| Compound 8a | Analog of 3-(quinolin-3-yl)-1-phenylprop-2-en-1-one | 6.25 |

| Compound 7p | Analog of 3-(quinolin-3-yl)-1-phenylprop-2-en-1-one | 10 |

| Compound 7a | Analog of 3-(quinolin-3-yl)-1-phenylprop-2-en-1-one | 12.5 |

In Vitro Antileishmanial Activity

The quinoline scaffold has been a source of molecules with significant antileishmanial properties, leading to extensive research and the synthesis of several hundred derivatives. nih.gov

Efficacy against Leishmania donovani in Cellular Models

Investigations into derivatives of this compound have yielded a highly potent antileishmanial agent. A study focused on a library of 2- and 3-substituted quinolines identified compound 3-(6-chloro-7-fluoro-4-morpholino) quinoline prop-2-en-1-ol as the most active derivative against Leishmania donovani. nih.gov This compound demonstrated a remarkable half-maximal inhibitory concentration (IC50) of 0.2 µM and a selectivity index greater than 180 in in vitro models. nih.gov The high potency and selectivity underscore the potential of this molecular framework for developing new treatments for visceral leishmaniasis. nih.gov

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| 3-(6-chloro-7-fluoro-4-morpholino) quinoline prop-2-en-1-ol | 0.2 | >180 |

In Vitro Anticancer / Antiproliferative Activity

The anticancer potential of quinoline derivatives is a major area of drug discovery, with various compounds being investigated for their ability to inhibit cancer cell growth through mechanisms like cell cycle arrest and apoptosis. arabjchem.orgmdpi.com

However, specific in vitro studies focusing on the antiproliferative activity of this compound are not prominently featured in the reviewed scientific literature. Research on other quinoline isomers and derivatives, such as 3-(heteroaryl)quinolin-2(1H)-ones and quinoline-3-carbaldehyde hydrazones, has shown cytotoxic effects against various human tumor cell lines. mdpi.comnih.gov These findings suggest that the broader quinoline class of compounds is a viable source for the development of novel anticancer agents, though direct evidence for this compound itself remains to be established.

In Vitro Antiviral Activity

Scientific research on the in vitro antiviral activity of this compound is not available in the public domain. Specifically, there is no reported data on its potential to inhibit:

HIV-1 Reverse Transcriptase

Hepatitis C Virus (HCV)

Enzyme Inhibition Studies

There is no published research detailing the inhibitory effects of this compound on the following enzymes:

PI3K/mTOR (Phosphoinositide 3-kinase/mammalian target of rapamycin)

GDP-Mannose Pyrophosphorylase

FP-2 (Falcilysin)

In Vitro Interaction with Biomolecules

Studies concerning the in vitro interaction of this compound with serum albumins, such as Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), have not been reported in the scientific literature.

Consistent with the lack of interaction data, there are no available studies on the binding mechanism or fluorescence quenching properties of this compound with serum albumins.

Mechanistic Investigations of Biological Action in Vitro

Elucidation of Specific Molecular Targets

Currently, there is a lack of specific research identifying the direct molecular targets of 3-(Quinolin-3-yl)prop-2-en-1-ol. While studies on other quinoline (B57606) derivatives have implicated a variety of molecular targets, including enzymes and receptors, these findings cannot be directly extrapolated to this compound without dedicated investigation. The biological activity of quinoline compounds is often attributed to their ability to interact with biomolecules, but the precise targets for this specific chemical entity have not been characterized.

Analysis of Cellular Pathway Modulation (e.g., Cell Cycle Arrest, Induction of Apoptosis, Mitochondrial Membrane Potential Alterations)

Detailed analyses of how this compound modulates specific cellular pathways are not well-documented. While the broader class of quinoline derivatives has been shown to influence processes such as cell cycle progression, apoptosis, and mitochondrial function in various cell-based assays, specific data regarding cell cycle arrest, induction of apoptosis, or alterations in mitochondrial membrane potential directly caused by this compound are not available.

Studies on Enzyme Specificity and Inhibition Kinetics

There are no specific studies on the enzyme specificity and inhibition kinetics of this compound reported in the available literature. Although research on other quinoline-based molecules has detailed their inhibitory effects on various enzymes, complete with kinetic data, such information is absent for this compound.

Exploration of Multi-Targeting Approaches in Biological Systems

The potential for this compound to act on multiple targets within a biological system has not been explored in published research. The concept of multi-targeting is a significant area of investigation for other quinoline derivatives, but specific studies to identify and validate multiple molecular targets for this compound have not been undertaken.

Advanced Applications and Future Research Directions

Application as Chemical Sensors

The inherent electronic and structural features of the quinoline (B57606) nucleus make it an excellent candidate for the development of chemical sensors. The nitrogen atom in the quinoline ring can act as a binding site and a signaling unit, while the extended π-system contributes to its desirable photophysical properties.

Chemo-sensors for Thiol-Containing Amino Acids

While direct studies on 3-(Quinolin-3-yl)prop-2-en-1-ol as a chemosensor for thiol-containing amino acids such as cysteine and glutathione are not extensively documented, the reactivity of the α,β-unsaturated alcohol moiety suggests a potential sensing mechanism. The conjugated system can undergo nucleophilic addition reactions with thiols, leading to a change in the electronic structure of the molecule. This alteration can, in turn, affect its photophysical properties, such as fluorescence or absorbance, providing a detectable signal. For instance, a novel pyrazoline-based fluorescent probe was designed to selectively detect glutathione over other amino acids through a fluorescence "off-on" response. researchgate.net This indicates the feasibility of designing sensors based on specific reactions with the target analyte.

Chemical pH Sensors

Quinoline derivatives have been successfully employed as colorimetric and fluorescent pH sensors. rsc.orgresearchgate.net The sensing mechanism typically relies on the protonation and deprotonation of the nitrogen atom in the quinoline ring, which alters the intramolecular charge transfer (ICT) characteristics of the molecule. This change in electronic distribution leads to observable shifts in the absorption and emission spectra. In the case of this compound, the quinoline nitrogen can be protonated in acidic conditions, which would likely lead to a change in its spectroscopic properties, making it a potential candidate for pH sensing. The color of a solution containing a simple aminoquinoline derivative, for example, changes from orange to colorless as the pH increases, with a linear relationship between UV absorbance and pH in the range of 4.0 to 8.0. researchgate.net

Fluorescence Sensing Applications

The quinoline moiety is a well-known fluorophore, and its derivatives are extensively used in the design of fluorescent sensors. rsc.orgecorfan.org The rigid, planar structure and extended π-conjugation of the quinoline ring system contribute to its fluorescent properties. The introduction of the prop-2-en-1-ol group at the 3-position can further modulate these properties. Quinoline-based fluorescent sensors have been developed for the detection of various metal ions and for monitoring pH. The fluorescence of these sensors can be quenched or enhanced upon binding with the target analyte, a phenomenon often attributed to processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). researchgate.net For example, a novel quinoline derivative was synthesized and found to be a highly selective and sensitive fluorescent sensor for the detection of Fe³⁺. rsc.org

Potential in Agricultural Applications

Quinoline and its derivatives have emerged as promising candidates in the development of new agrochemicals, including pesticides, herbicides, and fungicides. semanticscholar.orgacs.orgresearchgate.net The broad-spectrum biological activity of the quinoline scaffold is a key factor driving this research.

Inspired by the antifungal properties of quinine alkaloids, various quinoline derivatives have been synthesized and evaluated against phytopathogenic fungi. acs.org For instance, a series of 2,8-bis(trifluoromethyl)-4-quinolinol derivatives were tested against agriculturally important fungi like Botrytis cinerea and Sclerotinia sclerotiorum, with some compounds showing more potent activity than commercial fungicides. acs.org The mechanism of action for some of these compounds involves disrupting the cell membrane of the fungi, leading to increased permeability and release of cellular contents. acs.org Given the established antifungal activity of the quinoline core, this compound and its derivatives represent a promising area for the exploration of new and effective agricultural fungicides.

Role as Key Intermediates in Pharmaceutical Synthesis

The functional groups present in this compound—the quinoline ring, the double bond, and the hydroxyl group—make it a valuable intermediate in the synthesis of more complex pharmaceutical compounds. The quinoline core is a privileged structure found in a wide range of biologically active molecules with applications as antibacterial, antimalarial, anticancer, and anti-inflammatory agents. researchgate.netmdpi.com

The hydroxyl group of the prop-2-en-1-ol side chain can be easily modified through esterification, etherification, or oxidation to an aldehyde or carboxylic acid. The double bond can undergo various addition reactions, and the quinoline ring itself can be further functionalized. A patent for quinoline derivatives as kinase inhibitors describes the reduction of an 8-chloro-2-(pyridin-3-yl)quinoline-3-carboxylic acid ethyl ester to the corresponding alcohol, (8-chloro-2-(pyridin-3-yl)quinolin-3-yl)methanol, using DIBAL-H. google.com This highlights the utility of such alcohol intermediates in the synthesis of potential drug candidates.

Design and Synthesis of Novel Hybrid Molecules with Enhanced Activities

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery to develop compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action. The quinoline scaffold is a popular component in the design of such hybrid molecules. mdpi.comnih.gov

The synthesis of many quinoline-based hybrids often starts from quinoline-carbaldehyde derivatives. nih.govresearchgate.netnih.govresearchgate.netmedcraveonline.com For example, quinoline-carbaldehyde can be reacted with other molecules through Knoevenagel condensation or Wittig reactions to create more complex structures. nih.govnih.gov Since this compound can be readily synthesized from 3-(quinolin-3-yl)acrolein, which in turn is derived from quinoline-3-carbaldehyde, it serves as a key precursor in the synthesis of novel hybrid molecules. The alcohol functionality provides an additional site for modification, allowing for the attachment of other bioactive moieties through an ester or ether linkage, further expanding the possibilities for creating diverse and potent hybrid compounds.

Computational Design for Targeted Synthesis and Rational Drug Discovery

The rational design of novel therapeutics is a cornerstone of modern medicinal chemistry, aiming to create potent and selective drugs while minimizing off-target effects. Computational methods are integral to this process, allowing for the systematic design of new molecules based on their interaction with biological targets patsnap.com. For compounds like this compound, which contains the versatile quinoline scaffold, these computational tools offer a powerful approach to explore and optimize its therapeutic potential orientjchem.org.

Computational strategies in drug discovery begin with identifying a biological target, such as a protein or enzyme, and understanding its three-dimensional structure. Techniques like molecular docking are then employed to predict how a ligand, such as a derivative of this compound, will bind to the target's active site nih.gov. This process helps estimate the binding affinity and orientation of the molecule, providing insights that guide the design of more effective drugs nih.gov. By simulating these interactions, researchers can prioritize which novel compounds to synthesize, saving significant time and resources nih.gov.

For the this compound scaffold, computational design would involve creating a virtual library of derivatives. Modifications could be made to the quinoline ring, the propenol side chain, or by adding various functional groups. These virtual compounds would then be docked into the binding site of a chosen biological target. The results, often expressed as docking scores, indicate the predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling is another key tool. QSAR establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity patsnap.com. By analyzing how structural modifications affect a compound's efficacy, QSAR models can predict the activity of new, unsynthesized derivatives patsnap.com. This allows chemists to refine molecular structures to enhance desired pharmacological properties like target engagement and bioavailability orientjchem.orgmdpi.com.

The table below illustrates a hypothetical computational screening of designed derivatives of this compound targeting a specific protein kinase.

| Compound ID | Modification on Scaffold | Predicted Docking Score (kcal/mol) | Predicted Hydrogen Bonds | Key Interacting Residue |

| Parent | This compound | -7.5 | 2 | ASN-134 |

| DERIV-01 | 7-Chloro substitution on quinoline | -8.9 | 2 | ASN-134, LYS-88 |

| DERIV-02 | 4-Methyl substitution on quinoline | -7.8 | 2 | ASN-134 |

| DERIV-03 | Hydroxyl group oxidized to acid | -9.2 | 4 | ASN-134, LYS-88, ASP-210 |

| DERIV-04 | 7-Fluoro substitution on quinoline | -8.7 | 2 | ASN-134, LYS-88 |

Note: This data is illustrative and serves to represent the output of a typical computational drug design study.

Through these computational approaches, the unique structural features of the quinoline nucleus can be systematically modified to design novel and potent drug candidates for a wide range of therapeutic applications orientjchem.org.

Exploration of New Catalytic Systems for Sustainable Chemical Processes

The synthesis of quinoline and its derivatives is of great importance in the pharmaceutical industry mdpi.com. However, traditional synthetic methods often rely on harsh reaction conditions, hazardous solvents, and expensive catalysts, leading to significant waste and environmental concerns acs.orgnih.gov. Consequently, a major focus of modern chemistry is the development of green and sustainable processes for the synthesis of these valuable scaffolds ijpsjournal.comacs.org.

Sustainable approaches to quinoline synthesis include the use of environmentally benign catalysts, solvent-free reactions, and energy-efficient techniques like microwave or ultrasound-assisted synthesis ijpsjournal.com. The goal is to improve efficiency, reduce waste, and utilize renewable resources, aligning with the principles of green chemistry ijpsjournal.comacs.org. For a molecule like this compound, sustainable synthesis would focus on the eco-friendly construction of the core quinoline ring and the subsequent installation of the propenol side chain.

One area of intense research is the use of novel catalysts. Nanocatalysts, for example, offer high efficiency and recyclability for quinoline synthesis acs.orgnih.gov. Due to their high surface-area-to-volume ratio, these catalysts can significantly accelerate reactions under milder conditions nih.gov. Similarly, reusable solid acid catalysts, such as Nafion NR50, have been successfully used in classic quinoline syntheses like the Friedländer reaction, often in conjunction with microwave irradiation to reduce reaction times and energy consumption mdpi.com.

The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a key route to quinolines. Green variations of this method utilize catalysts like formic acid or are performed under solvent-free conditions to enhance sustainability nih.govijpsjournal.com. While not directly reported for this compound, these sustainable methods could be adapted to synthesize its quinoline-3-carbaldehyde precursor. Subsequent steps, like a Wittig or Horner-Wadsworth-Emmons reaction followed by reduction, could also be optimized using green catalysts and conditions.

The following table compares various catalytic systems that have been developed for the green synthesis of quinoline derivatives.

| Catalytic System | Reaction Type | Key Advantages | Typical Conditions | Source |

| Nanoparticle Catalyst | Friedländer Synthesis | High yield, recyclability, short reaction time | Solvent-free, 90°C, 15-60 min | nih.gov |

| Nafion NR50 | Friedländer Synthesis | Environmentally friendly, reusable solid acid | Ethanol, Microwave irradiation | mdpi.com |

| Formic Acid | Direct Synthesis | Renewable catalyst, milder conditions, high selectivity | Varies | ijpsjournal.com |

| Palladium-Catalyzed | Oxidative Cyclization | Redox-neutral, no additives needed, broad substrate scope | Varies | mdpi.com |

| Cobalt-Catalyzed | Cyclization | Mild conditions, one-pot synthesis, high yields | Varies | mdpi.com |

By exploring and implementing these innovative catalytic systems, the chemical industry can move towards more sustainable and economically viable production of complex molecules like this compound and its derivatives acs.org.

Q & A

Q. What are the standard synthetic routes for 3-(Quinolin-3-yl)prop-2-en-1-ol, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between quinoline-3-carbaldehyde and appropriate alcohols. For example, (E)-3-(6-fluoro-3-phenylindenyl)prop-2-en-1-ol analogs were synthesized using indene-carbaldehyde and propargyl alcohol under basic conditions (e.g., KOH/EtOH), achieving ~75% yield after recrystallization . Optimization involves adjusting stoichiometry, reaction time, and temperature. Monitoring via TLC and purification via column chromatography (silica gel, hexane/EtOAc) is critical .

Q. How can NMR and X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : 1H/13C NMR identifies stereochemistry (e.g., coupling constants for E/Z isomers, as in (E)-3-(2-chlorophenyl)prop-2-en-1-ol derivatives ). For absolute configuration, single-crystal X-ray diffraction with SHELXL refinement (via WinGX/ORTEP) is authoritative. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.415 Å, α = 71.07°) confirm molecular packing . Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) is standard .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in quinoline-based chalcohols?

- Methodological Answer : Antimicrobial activity is assessed via MIC (Minimum Inhibitory Concentration) assays against S. aureus or E. coli . Anticancer potential is tested via MTT assays on cell lines (e.g., HeLa), with IC50 calculations . For antimalarial activity, Plasmodium falciparum cultures treated with 0.1–100 µM compound concentrations are monitored for growth inhibition .

Advanced Research Questions

Q. How can computational methods address contradictions in experimental bioactivity data for this compound analogs?

- Methodological Answer : Molecular docking (AutoDock Vina) identifies binding affinities to target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for antitubercular activity) . Discrepancies between in silico and in vitro results may arise from solvation effects; MD simulations (AMBER/CHARMM) over 100 ns trajectories refine binding stability . QSAR models using descriptors like logP and polar surface area predict activity cliffs .

Q. What strategies improve enantioselective synthesis of this compound for chiral drug development?

- Methodological Answer : Organocatalytic asymmetric aldol reactions with L-proline derivatives achieve >99% e.e. (e.g., (3S)-3-amino-3-phenylpropan-1-ol ). Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) separates enantiomers, while circular dichroism (CD) validates optical purity . Kinetic resolution using lipases (e.g., CAL-B) in biphasic systems enhances selectivity .

Q. How do crystal packing and intermolecular interactions influence the stability of this compound derivatives?

- Methodological Answer : Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts (e.g., H-bonding, π-π stacking). For example, C–H···O interactions (2.5–3.0 Å) stabilize quinoline-chalcohol crystals . Thermal stability is assessed via DSC/TGA, with decomposition temperatures >200°C indicating robust packing .

Q. What analytical techniques resolve conflicting data in reaction mechanisms for quinolinyl propenol synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.